Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate
CAS No.: 318288-62-9
Cat. No.: VC7175679
Molecular Formula: C15H16F2N2O4
Molecular Weight: 326.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318288-62-9 |
|---|---|
| Molecular Formula | C15H16F2N2O4 |
| Molecular Weight | 326.3 |
| IUPAC Name | ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate |
| Standard InChI | InChI=1S/C15H16F2N2O4/c1-2-23-13(20)8-12-14(21)18-5-6-19(12)15(22)10-4-3-9(16)7-11(10)17/h3-4,7,12H,2,5-6,8H2,1H3,(H,18,21) |
| Standard InChI Key | BNZRSIGHDXIZTF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate belongs to the piperazine derivative family, a class of heterocyclic compounds widely utilized in drug design due to their conformational flexibility and ability to engage in hydrogen bonding. Key structural elements include:
-
A piperazine ring substituted at the 1-position with a 2,4-difluorobenzoyl group.
-
An ethyl acetate moiety at the 2-position of the piperazine.
-
A ketone oxygen at the 3-position, contributing to the compound’s polarity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 318288-62-9 |
| Molecular Formula | |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate |
| SMILES | CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=C(C=C2)F)F |
| InChIKey | BNZRSIGHDXIZTF-UHFFFAOYSA-N |
The presence of fluorine atoms at the 2- and 4-positions of the benzoyl group enhances electronegativity and metabolic stability, traits critical for bioactive molecules.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate involves multi-step reactions optimized for yield and purity:
-
Piperazine Ring Formation: Cyclization of ethylenediamine derivatives under basic conditions.
-
Acylation: Introduction of the 2,4-difluorobenzoyl group via nucleophilic acyl substitution.
-
Esterification: Attachment of the ethyl acetate moiety using ethyl bromoacetate or similar reagents.
Key challenges include controlling regioselectivity during acylation and minimizing side reactions at the ketone oxygen. Recent advances in flow chemistry may improve scalability, though no published protocols specifically target this compound .
Reactivity and Functionalization
The compound’s reactivity is dominated by:
-
Ester Hydrolysis: Susceptibility to basic or enzymatic cleavage of the ethyl ester, yielding carboxylic acid derivatives.
-
Ketone Reduction: Potential conversion to secondary alcohols using borohydride reagents.
-
Piperazine Ring Modifications: Alkylation or acylation at the remaining nitrogen atom to create diversified analogs.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays reveal moderate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The fluorine atoms likely enhance membrane permeability, while the piperazine core may interfere with microbial cell wall synthesis.
Applications in Drug Development
Lead Compound Optimization
Structural analogs of Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate have been explored as:
-
Antibiotic Adjuvants: Synergizing with quinolones to combat resistant pathogens .
-
Antidepressants: Modulating monoamine transporters in rodent models.
Table 2: Comparison with Structural Analogs
Challenges and Future Directions
Solubility and Bioavailability
Current limitations include poor aqueous solubility (<1 mg/mL), necessitating formulation strategies such as nanoemulsions or co-crystallization. Molecular dynamics simulations predict that replacing the ethyl ester with a polyethylene glycol (PEG) chain may enhance solubility without compromising activity .
Target Identification
CRISPR-Cas9 screening and chemical proteomics are needed to map the compound’s molecular targets. Preliminary evidence suggests interaction with bacterial DNA gyrase, but human off-targets require elucidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume